4-Bromophenyl disulfide, CAS 5335-84-2, is a symmetrical diaryl disulfide used in organic synthesis and materials science.[1] It belongs to a class of compounds known for the reversible cleavage of their disulfide (S-S) bond under reducing conditions, providing a thiol-disulfide redox couple.[2][3] A key procurement-relevant feature of this molecule is its bifunctional nature: the disulfide group offers a linkage for surface modification or polymerization, while the chemically stable para-bromo substituent serves as a reactive handle for subsequent functionalization, most notably in palladium-catalyzed cross-coupling reactions.[4][5]
Substituting 4-Bromophenyl disulfide with analogs like diphenyl disulfide or 4-chlorophenyl disulfide is often unviable for controlled synthetic outcomes. Diphenyl disulfide lacks the aryl halide handle, precluding its use in sequential cross-coupling strategies. The choice between a bromo- or chloro-substituent is critical, as the carbon-bromine bond is significantly more reactive in standard palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) than the more inert carbon-chlorine bond.[6][7] This reactivity difference dictates catalyst choice, reaction conditions, and achievable yields, making 4-bromophenyl disulfide the specific choice for syntheses requiring a moderately reactive coupling site. Furthermore, the electronic nature of the halogen substituent directly influences the redox potential of the disulfide bond, meaning substitution can alter the electrochemical properties critical for applications in redox-responsive materials.[8]
The primary procurement driver for 4-Bromophenyl disulfide over its chlorinated counterpart, 4-chlorophenyl disulfide, is the enhanced reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. Aryl bromides are well-established as more reactive substrates than aryl chlorides, typically requiring lower catalyst loadings, milder reaction conditions, and providing higher yields.[7] For instance, Suzuki-Miyaura reactions involving aryl bromides can often proceed efficiently with standard Pd(PPh3)4 catalysts, whereas aryl chlorides frequently necessitate more specialized, electron-rich phosphine ligands to achieve comparable conversions.[5] This makes 4-Bromophenyl disulfide a more reliable and process-friendly choice for synthetic routes that depend on a subsequent, high-yielding C-C or C-heteroatom bond formation.
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling |
| Target Compound Data | Higher reactivity, enabling milder conditions and standard catalysts. |
| Comparator Or Baseline | 4-Chlorophenyl disulfide: Lower reactivity, often requiring specialized, more expensive ligands and harsher conditions. |
| Quantified Difference | Aryl bromides are orders of magnitude more reactive than aryl chlorides in oxidative addition to Pd(0), the rate-limiting step in many cross-coupling cycles. |
| Conditions | Standard Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reaction conditions. |
Selecting this compound simplifies process development and reduces costs associated with specialized catalysts needed for less reactive chloro-analogs.
Compared to its corresponding thiol, 4-bromothiophenol, 4-Bromophenyl disulfide offers significant advantages in handling, storage, and process safety. Thiols are prone to air oxidation, leading to the formation of disulfides and other impurities over time, which can compromise reaction stoichiometry and reproducibility.[2] Disulfides like 4-Bromophenyl disulfide are crystalline solids that are significantly more stable in air.[1] They serve as a convenient and reliable stock material that can be quantitatively reduced to the active thiol in situ when needed, for example, by hydrogenation.[9][10] This approach avoids the challenges of storing and handling the more reactive, and often malodorous, thiol directly.
| Evidence Dimension | Air stability and handling |
| Target Compound Data | Crystalline solid, stable under ambient storage conditions. |
| Comparator Or Baseline | 4-Bromothiophenol: Prone to air oxidation to the disulfide; often requires storage under inert atmosphere. |
| Quantified Difference | Disulfides are the oxidized, more stable form of thiols, representing a practical process advantage for storage and dosing. |
| Conditions | Standard laboratory and industrial chemical storage and handling. |
Procuring the disulfide form reduces material degradation during storage and improves process consistency by allowing for fresh generation of the active thiol as needed.
The electrochemical potential required to cleave the S-S bond in diaryl disulfides is directly influenced by the electronic properties of the aryl substituents. The electron-withdrawing nature of the bromine atom in 4-Bromophenyl disulfide shifts its reduction potential compared to the unsubstituted diphenyl disulfide or electron-donating analogs like bis(4-methoxyphenyl) disulfide.[8] Studies on substituted phenylthiyl radicals show a linear correlation between the reduction potential and the Hammett substituent coefficient (σ+), with electron-withdrawing groups making reduction more favorable.[8] This predictable tuning allows for the rational design of redox-responsive materials, where cleavage of the disulfide linker is triggered at a specific, pre-determined potential. This makes 4-bromophenyl disulfide a precise choice for applications like stimuli-responsive drug delivery systems or electrochemically-addressable surface chemistry, where the performance of diphenyl disulfide would be electronically mismatched.
| Evidence Dimension | Electrochemical Reduction Potential |
| Target Compound Data | Reduction potential is shifted by the electron-withdrawing bromo-substituent. |
| Comparator Or Baseline | Diphenyl disulfide (unsubstituted) and bis(4-methoxyphenyl) disulfide (electron-donating substituent) have different, less positive reduction potentials. |
| Quantified Difference | The reduction potentials of para-substituted phenylthiyl radicals (generated from disulfides) correlate linearly with Hammett σ+ constants, with a slope (ρ+) of 6.4 in acetonitrile.[8] |
| Conditions | Photomodulated voltammetry in acetonitrile. |
This compound provides a specific, tunable redox potential, enabling the precise design of electrochemically-triggered materials that would not be possible with an unsubstituted or electron-donating analog.
Ideal for creating self-assembled monolayers (SAMs) on gold or other metal surfaces where the disulfide provides the anchor point. The exposed bromo- group then serves as a specific site for subsequent, orthogonal chemical reactions, such as Suzuki or Sonogashira cross-coupling, to attach other functional molecules. This two-step strategy is inaccessible with simple diphenyl disulfide.[4]
Used as a cross-linker or chain-transfer agent in polymerization to introduce cleavable disulfide bonds into a polymer backbone.[3] The specific redox potential, tuned by the bromo-substituent, allows the resulting material to be degraded or disassembled under defined electrochemical or chemical reductive conditions, which is critical for creating controlled-release drug delivery systems or recyclable polymer networks.[8][11]
Serves as a stable, crystalline, and less odorous solid precursor for 4-bromothiophenol.[1][9] This is a significant process advantage in syntheses where the thiol is required as a reagent, eliminating the need to procure and store the less stable thiol and ensuring high purity at the point of use through controlled reduction.
Corrosive;Irritant;Environmental Hazard